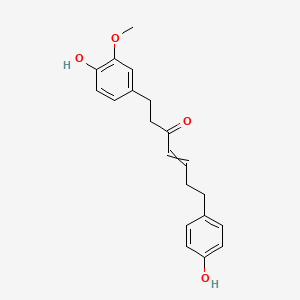
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one is a compound known for its significant biological activities. It is a type of curcuminoid, a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties. This compound is often studied for its potential therapeutic applications in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one typically involves the condensation of vanillin and 4-hydroxybenzaldehyde with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Ethers or esters
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of curcuminoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one is unique due to its specific structure and biological activities. Similar compounds include:
Curcumin: Another curcuminoid with similar anti-inflammatory and antioxidant properties.
Demethoxycurcumin: A derivative of curcumin with slightly different biological activities.
Bisdemethoxycurcumin: Another curcumin derivative with unique therapeutic properties.
In comparison, this compound exhibits distinct reactivity and potency in various biological assays, making it a valuable compound for scientific research and therapeutic development.
Properties
CAS No. |
648916-74-9 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C20H22O4/c1-24-20-14-16(9-13-19(20)23)8-12-17(21)5-3-2-4-15-6-10-18(22)11-7-15/h3,5-7,9-11,13-14,22-23H,2,4,8,12H2,1H3 |
InChI Key |
JYHZFCAVESZNKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
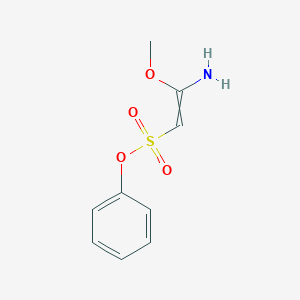
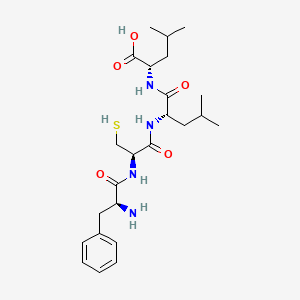

![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
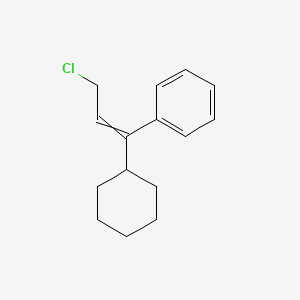
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
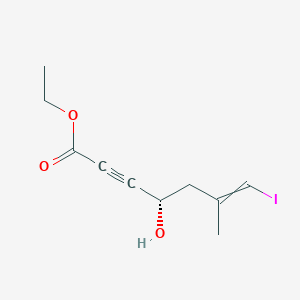

![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
